Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9BrN2O2 It is a brominated derivative of pyrrolopyrimidine, which is a fused ring system containing both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the bromination of pyrrolopyrimidine derivatives. One common method involves the reaction of pyrrolopyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced pyrrolopyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolopyrimidine derivatives.
Oxidation Reactions: Oxidized derivatives of pyrrolopyrimidine.
Reduction Reactions: Reduced forms of pyrrolopyrimidine.
Scientific Research Applications
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloropyrrolo[1,2-c]pyrimidine-3-carboxylate
- Ethyl 6-fluoropyrrolo[1,2-c]pyrimidine-3-carboxylate
- Ethyl 6-iodopyrrolo[1,2-c]pyrimidine-3-carboxylate
Uniqueness
Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-4-8-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKJEGMEYNSMNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626521 |
Source
|
Record name | Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588720-12-1 |
Source
|
Record name | Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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